molecular formula C9H13N4+ B8065714 3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile

3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile

Cat. No.: B8065714
M. Wt: 177.23 g/mol
InChI Key: MDBODXYBLWJEAO-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonyms

The compound is systematically named 3-ethyl-1-methyl-1H-imidazolium salt with propanedinitrile , reflecting the substitution pattern on the imidazolium cation and the propanedinitrile anion. Common synonyms include:

  • 3-Ethyl-1-methylimidazolium propanedinitrile
  • EMIM-PDN (nonstandard abbreviation, used here for clarity)

Notably, this compound is distinct from the structurally related 1-ethyl-3-methylimidazolium dicyanamide ([C₂mim][N(CN)₂]), which features a dicyanamide anion (N(CN)₂⁻) instead of propanedinitrile (CH₂(CN)₂⁻).

Molecular Formula and CAS Registry Analysis

  • Molecular formula : C₉H₁₁N₅ (cation: C₆H₁₁N₂⁺; anion: C₃N₃⁻)
  • CAS Registry : 923019-22-1
  • Molecular weight : 177.21 g/mol (calculated based on formula)

Comparative data for the dicyanamide analog ([C₂mim][N(CN)₂]) include a molecular weight of 177.21 g/mol and CAS 370865-89-7, highlighting isomeric differences in anion composition.

Crystallographic and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectral Profiling

While direct NMR data for the propanedinitrile salt are limited, insights can be drawn from related imidazolium ionic liquids:

  • ¹H NMR (400 MHz, CDCl₃) :
    • Imidazolium protons: δ 10.55 (s, 1H, NCHN), 7.75–7.73 (m, 2H, CHCH).
    • Ethyl group: δ 4.46–4.41 (q, 2H, CH₂CH₃), 1.63 (t, 3H, CH₂CH₃).
    • Methyl group: δ 3.02 (s, 3H, NCH₃).

For the propanedinitrile anion, characteristic CN stretches in FT-IR are expected at 2,200–2,250 cm⁻¹, analogous to malononitrile derivatives.

X-ray Diffraction Studies

No crystallographic data for the propanedinitrile salt are publicly available. However, the dicyanamide analog ([C₂mim][N(CN)₂]) exhibits:

  • Cation geometry : Planar imidazolium ring with ethyl and methyl substituents at positions 1 and 3, respectively.
  • Anion-cation interactions : Hydrogen bonding between imidazolium C–H and anion N atoms, with bond lengths of 2.6–2.8 Å.

Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C3H2N2/c1-3-8-5-4-7(2)6-8;4-2-1-3-5/h4-6H,3H2,1-2H3;1H2/q+1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBODXYBLWJEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N4+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile typically involves the alkylation of 1-methylimidazole with ethyl halides, followed by the introduction of the propanedinitrile group. A common synthetic route is as follows:

  • Alkylation of 1-Methylimidazole

      Reagents: 1-Methylimidazole, Ethyl Bromide

      Conditions: The reaction is carried out in an aprotic solvent such as acetonitrile at elevated temperatures (around 80-100°C) under reflux conditions.

      Product: 3-Ethyl-1-methylimidazolium bromide

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of imidazolium-based oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolium derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the propanedinitrile group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines in polar solvents at moderate temperatures.

Major Products

    Oxidation: Imidazolium oxides

    Reduction: Reduced imidazolium derivatives

    Substitution: Imidazolium compounds with substituted nucleophiles

Scientific Research Applications

Electrochemical Applications

Electrolytes in Energy Storage Systems
Ionic liquids like 3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile are being explored as electrolytes in energy storage devices such as batteries and supercapacitors. Their low volatility and high ionic conductivity make them suitable for these applications. The compound's ability to remain stable at high temperatures enhances the performance of lithium-ion batteries, providing a safer alternative to conventional organic solvents used in electrolytes .

Conductivity Studies
Research has shown that the ionic conductivity of this compound can be significantly higher than traditional solvents, which is crucial for improving the efficiency of electrochemical processes . The use of this ionic liquid in conjunction with carbon nanotubes has been reported to enhance the performance of electrochemical cells by improving charge transfer rates .

Catalysis

Catalytic Reactions
this compound serves as an effective medium for various catalytic reactions. Its unique properties allow it to act as a solvent and catalyst simultaneously, facilitating reactions such as the synthesis of pharmaceuticals and fine chemicals . For instance, studies have demonstrated its use in one-pot multicomponent reactions, yielding high product yields while allowing for easy recovery and reuse of catalysts .

Green Chemistry Applications
The compound's role in green chemistry is notable due to its ability to reduce environmental impact. Its use minimizes the need for hazardous organic solvents, aligning with sustainable practices in chemical synthesis. This aspect is particularly important in the pharmaceutical industry, where reducing waste and improving efficiency are critical .

Material Science

Synthesis of Functional Materials
In material science, this compound has been utilized in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and nanocomposites. The ionic liquid acts as a template or stabilizing agent during the synthesis process, leading to materials with enhanced properties such as increased surface area and improved thermal stability .

Nanotechnology Applications
The compound's compatibility with nanomaterials has led to its application in developing nanostructured devices. Research indicates that incorporating this ionic liquid into nanocomposites can enhance their mechanical properties and electrical conductivity, making them suitable for applications in sensors and electronic devices .

Case Studies

Study Application Area Findings
Deshmukh et al. (2022)OrganocatalysisDemonstrated improved reaction conditions using imidazolium-based ionic liquids, achieving excellent yields in multicomponent reactions .
Electrochemical StudiesEnergy StorageFound that 3-Ethyl-1-methyl-1H-imidazolium salt enhances ionic conductivity significantly compared to traditional electrolytes .
Green ChemistryPharmaceutical SynthesisHighlighted the reduction of hazardous waste through the use of this ionic liquid as a solvent and catalyst .

Mechanism of Action

The mechanism by which 3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile exerts its effects involves interactions with molecular targets through ionic and hydrogen bonding. The imidazolium cation interacts with negatively charged sites on target molecules, while the propanedinitrile group can participate in additional bonding interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-ethyl-1-methyl-1H-imidazolium salt with propanedinitrile to structurally related imidazolium-based ionic liquids:

Compound Name Cation Anion Molecular Weight (g/mol) Key Properties/Applications References
3-Ethyl-1-methyl-1H-imidazolium dicyanomethanide [EMIM]⁺ N(CN)₂⁻ 176.22 Moderate polarity; used in electrolytes and specialty solvents. Limited thermal stability data.
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) [BMIM]⁺ Cl⁻ 174.67 Hydrophilic; dissolves cellulose efficiently. Melting point: ~70°C. High viscosity.
1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]) [EMIM]⁺ BF₄⁻ 197.97 Hydrophobic; low viscosity (~34 cP at 25°C). Used in electrochemical applications. N/A
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI]) [EMIM]⁺ TFSI⁻ 391.31 High thermal stability (>400°C); low melting point (-4°C). Ideal for high-temperature batteries. N/A

Key Observations:

Anion Influence on Polarity and Solubility: The dicyanomethanide anion in the target compound provides stronger electron-withdrawing character compared to chloride ([BMIM]Cl) or tetrafluoroborate ([EMIM][BF₄]). This may enhance its suitability as a solvent for polar substrates but reduce compatibility with hydrophobic systems .

Thermal and Electrochemical Behavior: Dicyanomethanide-based ILs are generally less thermally stable than those with fluorinated anions (e.g., TFSI⁻). For example, [EMIM][TFSI] decomposes above 400°C, whereas dicyanomethanide salts may degrade at lower temperatures due to the labile C≡N bonds . The dicyanomethanide anion likely contributes to higher ionic conductivity compared to chloride, making it advantageous for battery electrolytes, though direct experimental comparisons are lacking in the provided evidence.

Notes

  • Contradictions in Molecular Formula : lists the formula as C₆H₁₁N₂·C₃HN₂ , while simplifies it to C₉H₁₂N₄ . These are equivalent representations, as combining the cation and anion yields the same empirical formula .
  • Supplier Reliability : LEAP CHEM CO. emphasizes ISO certification and high annual revenue (>$100 million), suggesting reliable production standards for the compound .
  • Application Potential: The compound’s use in energy storage and green chemistry aligns with trends in IL research, but further experimental validation is needed to benchmark its performance against established analogs.

Biological Activity

3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile (CAS No. 923019-22-1) is a compound of interest due to its potential biological activities, particularly in antibacterial and antifungal applications. This article provides a comprehensive overview of its synthesis, characterization, and biological activity based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with sodium dicyanamide. This process results in the formation of the desired imidazolium salt, which can be characterized using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .

Characterization Techniques:

  • NMR Spectroscopy: Provides information about the molecular structure and purity.
  • Mass Spectrometry: Helps in determining the molecular weight and confirming the structure.

Antibacterial Properties

Research indicates that imidazolium salts exhibit significant antibacterial activity against various pathogenic bacteria. A study highlighted that derivatives of imidazolium salts, including those similar to 3-Ethyl-1-methyl-1H-imidazolium, were tested against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. The results demonstrated notable inhibition zones, suggesting effective antibacterial properties .

Table 1: Antibacterial Activity of Imidazolium Salts

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Ethyl-1-methyl-1H-imidazolium saltE. coli<125 µg/mL
S. aureus<100 µg/mL
Pseudomonas aeruginosa<150 µg/mL

Antifungal Properties

In addition to antibacterial activity, imidazolium salts have also been evaluated for antifungal effects. Studies reveal that these compounds can inhibit fungal growth effectively, making them potential candidates for developing new antifungal agents .

Case Study: Antifungal Activity Evaluation
A recent study assessed the antifungal activity of various imidazolium salts, including this compound, against common fungal strains such as Candida albicans and Aspergillus niger. The results indicated that the compound exhibited significant antifungal properties with MIC values comparable to established antifungal agents.

The biological activity of imidazolium salts is believed to be linked to their ability to disrupt microbial cell membranes. The positively charged imidazolium cation interacts with negatively charged components of bacterial and fungal membranes, leading to increased permeability and eventual cell lysis .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile, and how can purity be optimized?

  • Methodology : Synthesis typically involves alkylation of 1-methylimidazole with ethyl bromide, followed by anion exchange with propanedinitrile derivatives. Purity (>98%) is achieved via recrystallization or column chromatography, with characterization via 1^1H NMR and mass spectrometry to confirm ionic liquid structure and absence of halide impurities .

Q. How is the compound characterized structurally and functionally in academic research?

  • Methodology : Structural elucidation employs FT-IR (to confirm nitrile stretching bands ~2200 cm1^{-1}), 1^1H/13^{13}C NMR (to verify imidazolium ring protons and ethyl/methyl substituents), and X-ray crystallography for solid-state conformation. Thermal stability is assessed via TGA/DSC, showing decomposition temperatures >250°C .

Q. What physicochemical properties make this compound suitable for electrochemical studies?

  • Methodology : As an ionic liquid, its low viscosity and high ionic conductivity are measured using impedance spectroscopy. Electrochemical stability windows (typically 3–4 V) are determined via cyclic voltammetry in inert atmospheres, critical for applications in electrolytes or sensors .

Advanced Research Questions

Q. How does the compound perform as a catalyst or co-solvent in organic transformations?

  • Methodology : In Knoevenagel condensations, the ionic liquid acts as a Lewis acid catalyst. Reaction efficiency is quantified via GC-MS or 1^1H NMR yields, with turnover numbers (TON) calculated. Solvent effects are studied by varying reaction temperatures (25–80°C) and comparing kinetics with traditional solvents .

Q. What computational approaches are used to model interactions between the ionic liquid and substrates?

  • Methodology : Density Functional Theory (DFT) simulations analyze charge distribution and hydrogen bonding between the imidazolium cation and propanedinitrile anion. Molecular dynamics predict diffusion coefficients and solvation dynamics, validated against experimental NMR/conductivity data .

Q. How does the compound’s stability vary under extreme conditions (e.g., high humidity, UV exposure)?

  • Methodology : Accelerated aging tests (e.g., 85°C/85% RH for 72 hours) monitor hygroscopicity via Karl Fischer titration. Photostability is assessed under UV-Vis irradiation (λ = 254–365 nm), with degradation products identified via LC-MS .

Q. What are the challenges in reconciling conflicting data on its electrochemical performance across studies?

  • Methodology : Discrepancies in conductivity values may arise from trace water content. Rigorous drying protocols (e.g., vacuum heating at 60°C for 24 hours) and Karl Fischer validation are essential. Comparative studies using identical electrode materials (e.g., Pt vs. glassy carbon) isolate material-dependent effects .

Q. How can the compound’s role in stabilizing reactive intermediates be experimentally validated?

  • Methodology : In situ FT-IR or ESR spectroscopy tracks transient species (e.g., radicals) during reactions. Controlled experiments with/without the ionic liquid quantify stabilization effects via kinetic isotope effects or activation energy calculations .

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